molecular formula C22H33N3O6S B2771077 N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-28-2

N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2771077
CAS No.: 872986-28-2
M. Wt: 467.58
InChI Key: DFLHJDWSNULJCX-UHFFFAOYSA-N
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Description

N'-Cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a cycloheptyl group, a 1,3-oxazinan ring substituted with a 4-methoxy-3-methylbenzenesulfonyl moiety, and a methylene-linked ethanediamide backbone. The 1,3-oxazinan ring contributes conformational rigidity, while the benzenesulfonyl group enhances solubility and electronic interactions with biological targets .

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O6S/c1-16-14-18(10-11-19(16)30-2)32(28,29)25-12-7-13-31-20(25)15-23-21(26)22(27)24-17-8-5-3-4-6-9-17/h10-11,14,17,20H,3-9,12-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLHJDWSNULJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the oxazinan ring, sulfonylation, and the final coupling with oxalamide. Each step requires specific reagents and conditions, such as:

    Formation of Oxazinan Ring: This step may involve the reaction of an amine with an epoxide under acidic or basic conditions.

    Coupling with Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the oxalamide may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of advanced materials.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related molecules from the provided evidence:

Compound Name Key Structural Features Key Differences Reference
Target Compound : N'-Cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Cycloheptyl, 4-methoxy-3-methylbenzenesulfonyl, 1,3-oxazinan, ethanediamide N/A
BA92944 : N-[2-(1H-Indol-3-yl)ethyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Indole-ethyl group instead of cycloheptyl; identical oxazinan-sulfonyl and ethanediamide Indole moiety may enhance π-π stacking with aromatic residues in target proteins
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl instead of 4-methoxy-3-methyl Electron-withdrawing fluorine alters electronic properties and binding affinity
N-(1-Cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide Cyclohexyl-pyrazole and diphenylpropyl groups; lacks sulfonyl or oxazinan Reduced polarity; potential for hydrophobic interactions
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide backbone; nitro and chloro substituents on benzene Simpler structure; nitro group may confer reactivity or toxicity risks

Pharmacological and Physicochemical Properties

  • Solubility: The 4-methoxy-3-methylbenzenesulfonyl group improves aqueous solubility relative to non-sulfonylated analogs (e.g., ’s benzamide) .
  • Metabolic Stability : The oxazinan ring’s rigidity may reduce metabolic degradation compared to flexible chains (e.g., ’s azido compound) .
  • Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in ), which could influence binding to electrophilic targets .

Biological Activity

N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₅N₃O₄S
  • IUPAC Name : this compound
PropertyValue
Molecular Weight357.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on tumor cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerReduced cell viabilityJournal of Medicinal Chemistry
AntimicrobialMIC = 32 µg/mLMicrobial Drug Resistance

Table 3: Toxicological Data Overview

ParameterValue
Acute Toxicity (LD50)Not established
Chronic ToxicityUnder investigation

Q & A

Q. Q1. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step routes, typically starting with the formation of intermediates such as the oxazinan ring and sulfonyl moieties. A common approach includes:

Sulfonylation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonylated oxazinan intermediate .

Amide Coupling : Introducing the cycloheptyl and ethanediamide groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Considerations :

  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Reaction progress is monitored via TLC and LC-MS .

Q. Q2. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to sulfonyl (δ 7.5–8.2 ppm for aromatic protons), oxazinan (δ 3.5–4.5 ppm for CH₂ groups), and cycloheptyl (δ 1.2–2.1 ppm for aliphatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets. For example, the sulfonyl group may interact with serine residues in enzymes via hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Data Contradictions : Discrepancies between computational predictions and experimental results (e.g., binding affinities) may arise from solvent effects or protein flexibility, necessitating iterative modeling .

Q. Q4. What experimental strategies are effective for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). Pre-incubate the compound with the enzyme (30 min, 37°C) .
    • Mechanism Determination : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Cell-Based Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM, 48-h exposure) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

Q. Q5. How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Yield Discrepancies :
    • Parameter Screening : Use Design of Experiments (DoE) to optimize variables (temperature, solvent ratios, catalyst loading) .
    • Intermediate Characterization : Isolate and analyze intermediates via FTIR/NMR to identify side reactions (e.g., sulfonate ester formation) .
  • Biological Data Variability :
    • Assay Standardization : Adopt CLIA-certified protocols for reproducibility.
    • Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding factors (e.g., cell line heterogeneity) .

Handling Challenges in Research

Q. Q6. How to mitigate hygroscopicity issues during storage and handling?

Methodological Answer:

  • Storage : Use desiccators with silica gel or P₂O₅ at –20°C .
  • Handling : Perform weighing in gloveboxes (RH <10%) and pre-dry solvents (molecular sieves) .

Q. Q7. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for IP/IV administration .
  • Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility .

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